molecular formula C11H11NO2 B3149970 2-(2-hydroxyethyl)isoquinolin-1(2H)-one CAS No. 68152-20-5

2-(2-hydroxyethyl)isoquinolin-1(2H)-one

Cat. No. B3149970
CAS RN: 68152-20-5
M. Wt: 189.21 g/mol
InChI Key: NLUJNANYIFGPSK-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)isoquinolin-1(2H)-one is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule that has shown promising results in various studies, especially in the field of cancer research.

Scientific Research Applications

EGFR Inhibitor Discovery

2-(2-hydroxyethyl)isoquinolin-1(2H)-one derivatives have been explored as novel EGFR inhibitors. Kang et al. (2013) synthesized a series of derivatives and evaluated their antiproliferative activities against human cancer cell lines. The study found compound 6c to exhibit significant activity, suggesting the potential of these compounds as novel EGFR inhibitors with unique structures (Kang, Shan, Li, Xu, Lu, & Zhang, 2013).

Synthesis Methods

Chen Zhan-guo (2008) investigated a new synthesis method for 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, providing a simpler and more efficient synthetic route with higher yield. This advance in synthetic methods can facilitate research and application of this compound in various fields (Chen Zhan-guo, 2008).

Conformational Analysis

Research by Sohár et al. (1992) on the conformational analysis of stereoisomeric 1- and 2-methyl-2H,4H-1,6,7,11b-tetrahydro-1,3-oxazino[4,3-a]isoquinolines, derived from 1-(β-hydroxyethyl)-1′-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, contributes to the understanding of the structural properties of these compounds, which is crucial for their application in medicinal chemistry (Sohár, Lázár, Fülöp, Bernáth, & Kóbor, 1992).

Crystal Structure Analysis

Turgunov et al. (2016) analyzed the crystal structure of a related compound, 2-(2-hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Their study on the pseudosymmetry in its crystal structure enhances understanding of the physical characteristics, which is important for pharmaceutical and material science applications (Turgunov, Zhurakulov, Englert, Vinogradova, & Tashkhodjaev, 2016).

HIV-1 Inhibitor Research

Billamboz et al. (2011) discovered that 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a similar compound, acts as an inhibitor of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This research highlights the therapeutic potential of isoquinoline derivatives in antiviral drug development (Billamboz, Bailly, Lion, Touati, Vezin, Calmels, Andreola, Christ, Debyser, & Cotelle, 2011).

Mechanism of Action

Target of Action

Isoquinoline derivatives have been synthesized and studied for various biological and medicinal activities

Mode of Action

Isoquinoline derivatives are known to interact with their targets through various mechanisms, often involving intramolecular charge transfer . The specific interactions of this compound with its targets would depend on the nature of the targets, which are currently unknown.

Biochemical Pathways

Isoquinoline derivatives can affect various biochemical pathways depending on their specific targets . Without knowledge of the specific targets of this compound, it’s challenging to summarize the affected pathways and their downstream effects.

Result of Action

One study mentions a fluorescent probe based on a similar structure that shows specific recognition for H2S . .

properties

IUPAC Name

2-(2-hydroxyethyl)isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-8-7-12-6-5-9-3-1-2-4-10(9)11(12)14/h1-6,13H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUJNANYIFGPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-hydroxyethyl)isoquinolin-1(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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